N-(pyrazin-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of 206.24 g/mol. This compound belongs to the class of piperidine derivatives, characterized by a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are notable for their diverse biological activities, making them significant in medicinal chemistry and drug development.
N-(pyrazin-2-yl)piperidine-3-carboxamide can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods. The compound is classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure, which contributes to its reactivity and potential biological activity.
The synthesis of N-(pyrazin-2-yl)piperidine-3-carboxamide typically involves several key methods:
The typical reaction conditions include controlled temperatures and pressures, along with the use of solvents that facilitate the reaction while minimizing side products. Common reagents in these processes include isocyanates for introducing the carboxamide functionality.
The molecular structure of N-(pyrazin-2-yl)piperidine-3-carboxamide can be represented by its SMILES notation: C1CC(CNC1)C(=O)NC2=NC=CN=C2
. This indicates a piperidine ring connected to a pyrazine moiety through a carboxamide group.
Key structural data includes:
N-(pyrazin-2-yl)piperidine-3-carboxamide participates in various chemical reactions:
Common reagents for these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The choice of reagents and conditions directly influences the yield and purity of the products formed.
The mechanism of action for N-(pyrazin-2-yl)piperidine-3-carboxamide primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. It may modulate enzymatic activity or receptor signaling pathways, contributing to its potential therapeutic effects. The exact targets can vary based on the context of use, such as in studies related to antimicrobial or anti-inflammatory activities.
N-(pyrazin-2-yl)piperidine-3-carboxamide is typically a solid at room temperature. Its melting point, solubility in various solvents, and stability under different conditions are important factors that influence its handling and application in research.
The compound exhibits various chemical properties:
N-(pyrazin-2-yl)piperidine-3-carboxamide has several scientific applications:
The NBD of Hsp70 is a challenging target due to high ATP affinity (Kd ~μM) and conformational dynamics between open (ATP-bound) and closed (ADP-bound) states [4] [8]. Conventional ATP-competitive inhibitors face limitations in selectivity and cellular efficacy. N-(pyrazin-2-yl)piperidine-3-carboxamide circumvents this by exploiting allosteric sites outside the deep ATP-binding cleft. Its core consists of two key pharmacophores:
This design enables allosteric uncoupling of NBD-SBD communication. As shown in Table 1, it reduces ATP affinity by 8-fold (Kd shift from 0.2 μM to 1.6 μM) without competing directly with ATP binding [4] [8].
Table 1: Comparative Analysis of Hsp70 Inhibitor Mechanisms
Inhibitor | Target Domain | Mechanism | Selectivity for Hsp70i |
---|---|---|---|
VER-155008 | NBD | ATP-competitive | Low (binds Hsc70 equally) |
Pifithrin-µ | SBD | Substrate binding disruption | Moderate |
N-(pyrazin-2-yl)piperidine-3-carboxamide | NBD-SBD interface | Allosteric ATP affinity reduction | High |
HS-72 (derivative) | NBD | Allosteric inhibition | High |
Data synthesized from [2] [4] [8]
The pyrazine-piperidine scaffold achieves NBD modulation through three synergistic mechanisms:
Unlike polar ATP analogs (e.g., VER-155008), the lipophilic pyrazine ring penetrates a hydrophobic pocket adjacent to the ATP-binding cleft in subdomain IIB. This pocket, lined by residues Val 438, Phe 446, and Leu 484 in Hsp70i, exhibits greater solvent exposure in the ADP-bound state [4] [8]. Molecular dynamics simulations confirm the pyrazine ring occupies this pocket with <1.5 Å RMSD shift upon binding.
The piperidine carboxamide forms hydrogen bonds with Thr 439 and Gly 488 in NBD subdomain IIB. This stabilizes a semi-open conformation that sterically hinders ATP-induced NBD-SBD docking (Figure 1B in [4]). Consequently, ATP hydrolysis rates decrease by 60%–consistent with disrupted allosteric coupling [4].
Fluorescence polarization assays demonstrate that the scaffold reduces Hsp70i’s ATP-binding affinity (Kd increased from 0.2 μM to 1.6 μM) but not ADP affinity. This confirms selective interference with high-energy ATP-bound states essential for client protein release [4].
Table 2: Molecular Interactions of Pyrazine-Piperidine Scaffold with Hsp70i NBD
Scaffold Component | Hsp70i Residues | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Pyrazine ring | Val 438, Phe 446 | π-alkyl, van der Waals | -2.8 |
Piperidine C=O | Thr 439, Gly 488 | Hydrogen bonding | -1.5 |
Piperidine -NH | Asp 432 | Electrostatic | -1.2 |
Scaffold core | Leu 484, Met 495 | Hydrophobic enclosure | -3.1 |
Data derived from FLECS binding assays and docking studies [1] [4]
Hsp70i (HSPA1A) and Hsc70 (HSPA8) share 90% overall sequence identity but diverge critically in the NBD. N-(pyrazin-2-yl)piperidine-3-carboxamide achieves >50-fold selectivity for Hsp70i through:
Key residue differences in the allosteric pocket:
Hsp70i exhibits 5-fold faster ATP/ADP exchange rates than Hsc70, making it more susceptible to allosteric inhibitors targeting transition states [4] [8]. The scaffold exploits this kinetic vulnerability by stabilizing the ADP-like conformation.
Hsc70 preferentially binds BAG1 nucleotide exchange factor, whose binding site overlaps with the pyrazine-piperidine binding pocket. The inhibitor disrupts BAG1-Hsc70 interactions (IC50 = 3.2 μM) but not Hsp70i-BAG1, further enhancing functional selectivity [6].
Table 3: Structural Basis of Isoform Selectivity
Parameter | Hsp70i (HSPA1A) | Hsc70 (HSPA8) | Consequence for Inhibition |
---|---|---|---|
NBD Subdomain IIB | Phe446, Leu484 | Tyr446, Gln484 | 8-fold higher scaffold binding to Hsp70i |
ATP/ADP exchange rate | 0.8 s⁻¹ | 0.16 s⁻¹ | Faster kinetics enhance allosteric trapping |
BAG1 affinity | Kd = 0.4 μM | Kd = 0.07 μM | Inhibitor displaces BAG1 only in Hsc70 |
FLECS elution EC₅₀ | 2.1 μM | >100 μM | Functional selectivity in cellular models |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: